6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal
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Overview
Description
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique hepta-2,4,6-trienal moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
849419-02-9 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
6-methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C12H13NOS/c1-10(6-4-3-5-7-14)8-12-9-15-11(2)13-12/h3-9H,1-2H3 |
InChI Key |
LOFWECDJYUOFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C=CC=CC=O |
Origin of Product |
United States |
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